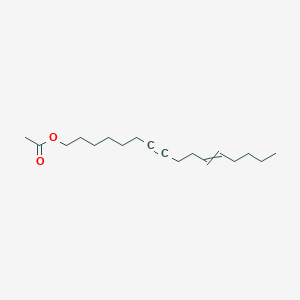
(Z)-11-Hexadecen-7-yn-1-ol acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-11-Hexadecen-7-yn-1-ol acetate, also known as this compound, is a useful research compound. Its molecular formula is C18H30O2 and its molecular weight is 278.4 g/mol. The purity is usually >95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pheromone-Based Insect Control
(Z)-11-Hexadecen-7-yn-1-ol acetate is primarily utilized as a pheromone biopesticide . It disrupts mating patterns of target insect species, thereby reducing their population. The following table summarizes its applications:
| Target Pest | Common Name | Application Method | Effectiveness |
|---|---|---|---|
| Plutella xylostella | Diamondback Moth | Trap-based monitoring and control | High |
| Spodoptera frugiperda | Fall Armyworm | Mating disruption | High |
| Ostrinia nubilalis | European Corn Borer | Attractant in traps | Moderate to High |
Environmental Safety and Efficacy
The U.S. Environmental Protection Agency (EPA) has evaluated this compound and concluded that it poses negligible risk to human health and non-target organisms when used according to guidelines. The low application rates and targeted action on specific pests minimize environmental impact .
Case Study 1: Use Against Diamondback Moth
In a study conducted in agricultural settings, the application of this compound significantly reduced the population of the Diamondback Moth. The study involved deploying traps infused with the pheromone, leading to a notable decrease in mating success among male moths.
Case Study 2: Integrated Pest Management (IPM)
A comprehensive IPM program incorporating this compound demonstrated enhanced control of Fall Armyworm populations. The integration of this pheromone with biological control agents resulted in improved crop yields and reduced pesticide use overall.
Regulatory Status
The compound is registered as a biopesticide under EPA regulations, ensuring its safety for agricultural use. The registration decision is based on extensive toxicological assessments indicating low toxicity levels and minimal risk to humans and the environment .
Eigenschaften
CAS-Nummer |
53042-80-1 |
|---|---|
Molekularformel |
C18H30O2 |
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
[(Z)-hexadec-11-en-7-ynyl] acetate |
InChI |
InChI=1S/C18H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h6-7H,3-5,8-9,12-17H2,1-2H3/b7-6- |
InChI-Schlüssel |
APXMIZDFQAAIJF-SREVYHEPSA-N |
SMILES |
CCCCC=CCCC#CCCCCCCOC(=O)C |
Isomerische SMILES |
CCCC/C=C\CCC#CCCCCCCOC(=O)C |
Kanonische SMILES |
CCCCC=CCCC#CCCCCCCOC(=O)C |
Key on ui other cas no. |
53042-80-1 |
Reinheit |
>95% |
Synonyme |
Z7E11-16Ac; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















